molecular formula C5H2Cl2N2O2 B1316136 1H-Imidazole-4,5-dicarbonyl dichloride CAS No. 59399-36-9

1H-Imidazole-4,5-dicarbonyl dichloride

Cat. No.: B1316136
CAS No.: 59399-36-9
M. Wt: 192.98 g/mol
InChI Key: FKFGGOYAMHRBBH-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbonyl dichloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1H-Imidazole-4,5-dicarbonyl dichloride typically involves the chlorination of 1H-Imidazole-4,5-dicarboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the carboxylic acid groups to acyl chlorides. The general reaction scheme is as follows:

    Starting Material: 1H-Imidazole-4,5-dicarboxylic acid

    Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product.

Chemical Reactions Analysis

1H-Imidazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride groups are highly reactive towards nucleophiles, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which can replace the chloride atoms to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form 1H-Imidazole-4,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form 1H-Imidazole-4,5-dimethylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1H-Imidazole-4,5-dicarbonyl dichloride has several applications in scientific research:

    Synthetic Chemistry: It serves as a key intermediate in the synthesis of various imidazole derivatives, which are important in medicinal chemistry for developing drugs with antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is used in the preparation of functional materials, including polymers and resins, due to its ability to form stable linkages with other molecules.

    Biological Studies: Researchers use this compound to study enzyme inhibition and protein modification, as it can react with amino groups in proteins.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The acyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in enzyme inhibition studies, where the compound can inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

1H-Imidazole-4,5-dicarbonyl dichloride can be compared with other imidazole derivatives such as:

    1H-Imidazole-4,5-dicarboxylic acid: The precursor to this compound, which has carboxylic acid groups instead of acyl chlorides.

    1H-Imidazole-4,5-dimethylamine: A reduced form of the compound with methylamine groups.

    1H-Imidazole-4,5-dicarbonitrile: Another derivative with nitrile groups, which has different reactivity and applications.

The uniqueness of this compound lies in its highly reactive acyl chloride groups, making it a valuable intermediate for further chemical transformations.

Properties

IUPAC Name

1H-imidazole-4,5-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFGGOYAMHRBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574029
Record name 1H-Imidazole-4,5-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59399-36-9
Record name 1H-Imidazole-4,5-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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